2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives is a topic of significant interest due to their potential biological activities. One method for synthesizing imidazo[1,2-a]pyridines involves the oxidative coupling of 2-aminopyridines with β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst. The amount of catalyst is crucial for determining the reaction's outcome, with lower amounts favoring the formation of imidazo[1,2-a]pyridines and higher amounts leading to α-acetoxylation of the β-keto esters . Another approach includes a multi-step reaction starting from 2-aminopyridine to synthesize 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which can further react with aryl ketones in the presence of KOH to yield various substituted products .
Molecular Structure Analysis
The crystal structure of a related compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, reveals that the imidazo[1,2-a]pyridine ring system is almost planar. The mean plane of this ring system forms dihedral angles with the methoxyphenyl ring and the nitro group, indicating a certain degree of three-dimensional structure. The crystal structure is stabilized by C—H⋯N and C—H⋯O hydrogen bonds, which form layers almost parallel to the ac plane .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with a nitropyridine group can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles. The presence of different substituents on the phenyl group can influence the reaction outcome, with some substituents favoring the formation of imidazopyridines exclusively, while others can lead to a mixture of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and substituents. For example, the photophysical properties of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogs have been studied, revealing the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes. These properties are affected by the nature of the substituents, such as the presence of a methoxy group, which can lead to weak twisted intramolecular charge transfer fluorescence in protic solvents .
Scientific Research Applications
Synthesis Methodologies
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been utilized in various synthetic methodologies:
One-Pot Synthesis Approaches : An efficient one-pot route for constructing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones, using sequential Sonogashira coupling and alkyne-carbonyl metathesis, has been developed. This approach is compatible with a variety of functional groups, yielding good to excellent yields (Baig et al., 2017).
Water-Mediated Synthesis : Methylimidazo[1,2-a]pyridines have been synthesized in aqueous conditions without deliberate addition of a catalyst. This method also yields imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Mohan et al., 2013).
Synthesis and Rearrangements : 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with a nitropyridine group, react with triethylamine to produce imidazo[1,2-a]pyridines and indoles, indicating versatile synthetic applications (Khalafy et al., 2002).
Biological Studies and Applications
This compound has also been involved in biological studies:
Antimicrobial Evaluations : A study focusing on 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde revealed its potential for antimicrobial activities. The compound was used to synthesize derivatives that exhibited antibacterial and antifungal activities (Ladani et al., 2009).
Chemotherapy Applications : Novel selenylated imidazo[1,2-a]pyridines were designed and synthesized as promising agents against breast cancer cells. These compounds demonstrated significant cytotoxicity and potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-12-7-5-11(6-8-12)15-13(10-18)17-9-3-2-4-14(17)16-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVNZBQGMNSCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351877 | |
Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
426239-77-2 | |
Record name | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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